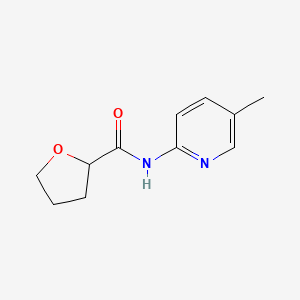

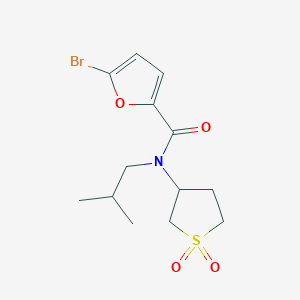

N-(5-methylpyridin-2-yl)oxolane-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(5-methylpyridin-2-yl)oxolane-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various carboxamide compounds with pyridine moieties, which are structurally related to the compound . These compounds are of interest due to their potential pharmacological properties and their use in crystal engineering and pharmaceutical cocrystals , as well as their receptor binding affinities .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of N-oxide heterosynthons for assembling isonicotinamide N-oxide in a triple helix architecture , and the preparation of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides from corresponding benzamide . Another approach includes the cyclization of 2-iminocoumarin-3-carboxamides using binucleophilic reagents to obtain thieno[2,3-d]pyrimidine-6-carboxamides .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For instance, X-ray crystallography was used to reveal the existence of two energetically stable conformers of a compound with high affinity for dopamine D(2) and serotonin 5-HT(3) receptors . Similarly, the structure of oxamide derivatives was studied using solid-state NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include N-H...O- hydrogen bonding and C-H...O interactions , as well as the introduction of lipophilic groups to enhance receptor binding affinity . The synthesis of enaminones as key intermediates for the construction of functionalized heterocycles is another example of chemical reactions used in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the introduction of a bromine atom and a methylamino group at specific positions on the pyridine ring can enhance the affinity for the dopamine D(2) receptor . The antioxidant and antitumor activities of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes have been characterized, indicating potential pharmacological applications .

科学的研究の応用

Medicinal Chemistry Strategies to Reduce Metabolism

A study by Linton et al. (2011) discusses the systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide was identified as a full antagonist of the androgen receptor, showing significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). The paper outlines medicinal chemistry strategies taken to avoid AO-mediated oxidation, which might be relevant for compounds like N-(5-methylpyridin-2-yl)oxolane-2-carboxamide in reducing their metabolic degradation (Linton et al., 2011).

Catalytic Coupling for Synthesis

The work by Quan Chen et al. (2011) on cobalt-catalyzed coupling of alkyl Grignard reagent with benzamide and 2-phenylpyridine derivatives through directed C-H bond activation under air presents a method potentially applicable to synthesizing this compound. This method allows for ortho-alkylation of aromatic carboxamides and 2-phenylpyridine derivatives, which could be utilized in the synthesis of complex molecules like this compound (Quan Chen et al., 2011).

Aminocarbonylation of Iodo-heteroaromatics

A study by Takács et al. (2007) explores the palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics to synthesize N-substituted nicotinamide-related compounds. This process could potentially be applied to the synthesis or modification of this compound to obtain derivatives with biological significance (Takács et al., 2007).

Synthesis and Biological Activity of Derivatives

The research by Liu et al. (1996) on the synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, including their evaluation as inhibitors of CDP reductase activity and their cytotoxicity in vitro and antineoplastic activity in vivo, provides insights into the potential biological activities of pyridine derivatives, which could extend to compounds like this compound (Liu et al., 1996).

Safety and Hazards

特性

IUPAC Name |

N-(5-methylpyridin-2-yl)oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8-4-5-10(12-7-8)13-11(14)9-3-2-6-15-9/h4-5,7,9H,2-3,6H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRXGCPOQMOBHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B2530520.png)

![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)

![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-(methylsulfonyl)pyridine](/img/structure/B2530527.png)

![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)

![3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530530.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide](/img/structure/B2530537.png)

![ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2530539.png)